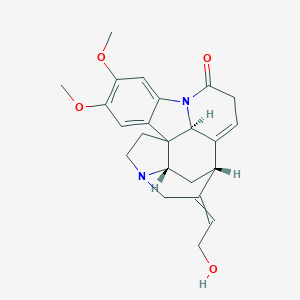
Zearalenone-4-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zearalenone-4-sulfate is a mycotoxin that is produced by the fungi Fusarium graminearum and Fusarium culmorum. This mycotoxin is commonly found in grains such as wheat, barley, and corn. This compound has been found to have estrogenic activity and can have adverse effects on both humans and animals.
Wirkmechanismus
Zearalenone-4-sulfate exerts its estrogenic activity by binding to estrogen receptors and activating estrogen-responsive genes. This can lead to the upregulation of genes involved in cell proliferation and differentiation, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It can cause oxidative stress, disrupt the balance of hormones in the body, and alter the expression of genes involved in metabolism and immune function. This compound has also been found to have neurotoxic effects and can cause damage to the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Zearalenone-4-sulfate is a useful tool for studying the effects of estrogenic compounds on biological systems. It can be used to investigate the mechanisms of estrogenic activity and to test the efficacy of potential treatments for estrogen-dependent diseases. However, there are limitations to the use of this compound in lab experiments. It is a potent toxin and can have adverse effects on the health of animals used in experiments. Careful consideration must be given to the dosage and duration of exposure to minimize these effects.
Zukünftige Richtungen
There are many potential future directions for research on Zearalenone-4-sulfate. One area of interest is the development of new treatments for estrogen-dependent cancers that target the activity of this compound. Another area of research is the development of new analytical techniques for the detection and quantification of this compound in food and feed. Additionally, further studies are needed to understand the mechanisms of this compound toxicity and to develop effective methods for mitigating its effects on human and animal health.
Conclusion:
In conclusion, this compound is a mycotoxin that has estrogenic activity and can have adverse effects on both humans and animals. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the impact of this compound on human and animal health and to develop effective methods for mitigating its effects.
Synthesemethoden
The synthesis of Zearalenone-4-sulfate involves the reaction of Zearalenone with sulfuryl chloride in the presence of pyridine. This reaction results in the formation of this compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
Zearalenone-4-sulfate has been extensively studied for its estrogenic activity and its effects on reproductive health. It has been found to cause reproductive disorders in animals, including reduced fertility, altered estrous cycles, and decreased litter sizes. This compound has also been linked to breast cancer and other estrogen-dependent cancers in humans.
Eigenschaften
CAS-Nummer |
132505-04-5 |
|---|---|
Molekularformel |
C10H14N2O4S |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
[(4S,12Z)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H22O8S/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(26-27(22,23)24)11-16(20)17(13)18(21)25-12/h3,7,10-12,20H,2,4-6,8-9H2,1H3,(H,22,23,24)/b7-3-/t12-/m0/s1 |
InChI-Schlüssel |
GQAJNGUAQKYPCH-MIBUCLJRSA-N |
Isomerische SMILES |
C[C@H]1CCCC(=O)CCC/C=C\C2=C(C(=CC(=C2)OS(=O)(=O)O)O)C(=O)O1 |
SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OS(=O)(=O)O)O)C(=O)O1 |
Kanonische SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OS(=O)(=O)O)O)C(=O)O1 |
Synonyme |
zearalenone-4-sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)







![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)